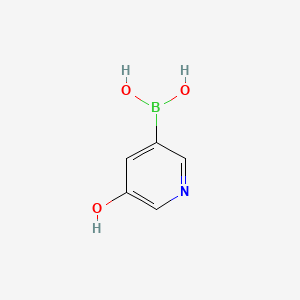

(5-Hydroxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-hydroxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIJJCLRXUCETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718331 | |

| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208308-11-5 | |

| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Hydroxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (5-Hydroxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic routes, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of both a boronic acid moiety, which is amenable to Suzuki-Miyaura cross-coupling reactions, and a hydroxypyridine core, a common scaffold in pharmaceutical agents. This guide outlines the prevalent methods for its preparation, starting from commercially available precursors.

Primary Synthesis Pathway

The most common and well-documented pathway to this compound involves two main stages:

-

Preparation of the Precursor: Synthesis of 3-Bromo-5-hydroxypyridine.

-

Borylation: Conversion of 3-Bromo-5-hydroxypyridine to the target boronic acid.

Synthesis of 3-Bromo-5-hydroxypyridine

The key precursor, 3-Bromo-5-hydroxypyridine, can be synthesized via the deprotection of a protected hydroxyl group, typically a methoxy or benzyloxy ether.

Caption: Synthesis routes to the key precursor, 3-Bromo-5-hydroxypyridine.

Protocol 2.1.1: Demethylation of 3-Bromo-5-methoxypyridine [1]

-

To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in acetic acid (15 mL), add 48% hydrobromic acid (23 mL).

-

Heat the reaction mixture to reflux for 16 hours.

-

Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Adjust the pH of the residue to 9-10 by adding 8N sodium hydroxide solution.

-

Wash the resulting solution with diethyl ether.

-

Adjust the pH to 5-6 with 6N hydrochloric acid.

-

Collect the resulting precipitate by filtration and wash with diisopropyl ether to obtain 3-Bromo-5-hydroxypyridine as a white powder.

Protocol 2.1.2: Debenzylation of 3-(Benzyloxy)-5-bromopyridine [1]

-

Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.

-

Dilute the reaction mixture with diethyl ether (500 mL).

-

Isolate the resulting white solid by filtration.

-

Adsorb the solid in methanol (300 mL) and add concentrated NH4OH (50 mL).

-

Stir the resulting solution at room temperature for 12 hours.

-

Concentrate the solution under reduced pressure to give 3-Bromo-5-hydroxypyridine as a white solid.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Purity | Reference |

| 3-Bromo-5-methoxypyridine | HBr, Acetic Acid | Reflux, 16h | 3-Bromo-5-hydroxypyridine | 61 | Not Specified | [1] |

| 3-(Benzyloxy)-5-bromopyridine | HBr, Acetic Acid | Room Temp, 16h | 3-Bromo-5-hydroxypyridine | 89 | Not Specified | [1] |

Borylation of 3-Bromo-5-hydroxypyridine

The conversion of 3-Bromo-5-hydroxypyridine to this compound is typically achieved via a palladium-catalyzed Miyaura borylation reaction.

Caption: Experimental workflow for the Miyaura borylation of 3-Bromo-5-hydroxypyridine.

The following is a representative protocol adapted from a similar borylation reaction.[2]

-

In a reaction vessel, dissolve 3-Bromo-5-hydroxypyridine in 1,4-dioxane.

-

Add bis(pinacolato)diboron (approx. 2.5 equivalents) and potassium acetate (approx. 3.7 equivalents).

-

Subject the mixture to three vacuum-argon cycles to ensure an inert atmosphere.

-

Under argon, add dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (approx. 0.02 equivalents).

-

Heat the mixture at 80°C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and partition it between ethyl acetate and water.

-

Filter the crude mixture. The product may be isolated as a mixture of the boronic acid and its pinacol ester. Further purification can be achieved by crystallization or chromatography.

| Starting Material | Key Reagents | Catalyst | Product | Purity | Reference |

| 3-Bromo-5-hydroxypyridine | Bis(pinacolato)diboron, Potassium Acetate | Pd(dppf)Cl2 | This compound | >95% | [2][3] |

Note: The yield for this specific reaction is not explicitly stated in the provided search results, but similar reactions report good to excellent yields.

Alternative Synthetic Pathway: Grignard Reaction

An alternative, though less commonly cited for this specific molecule, is the formation of a Grignard reagent from the aryl bromide followed by reaction with a trialkyl borate.

References

An In-depth Technical Guide to (5-Hydroxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Hydroxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and its application in the renowned Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the potential biological implications of boronic acids by illustrating their interaction with the Rho GTPase signaling pathway, a critical regulator of cellular processes.

Core Compound Identifiers and Properties

This compound is a pyridinylboronic acid derivative with significant potential in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. A summary of its key identifiers and properties is presented below.

| Identifier | Value |

| CAS Number | 1208308-11-5[1] |

| MDL Number | MFCD13189132[1] |

| Molecular Formula | C₅H₆BNO₃[1] |

| Molecular Weight | 138.92 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | OB(O)C1=CC(O)=CN=C1[1] |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthetic Methodology: A Plausible Approach

Experimental Protocol: Synthesis of this compound

Starting Material: 5-Bromo-3-hydroxypyridine

Key Reagents:

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

Procedure:

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with anhydrous toluene and THF. To this solvent mixture, add triisopropyl borate followed by 5-bromo-3-hydroxypyridine.

-

Lithium-Halogen Exchange: The reaction mixture is cooled to approximately -40°C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is then added dropwise, maintaining the temperature below -35°C. The rationale for this "in situ quench" is that the lithium-halogen exchange is significantly faster than the reaction of n-butyllithium with the borate ester, thus minimizing side reactions of the highly reactive 3-lithiopyridine intermediate[2][3].

-

Quenching and Work-up: After the addition of n-BuLi is complete, the reaction is stirred for an additional 30 minutes at -40°C. The cooling bath is then removed, and the reaction is allowed to warm to -20°C before being quenched by the addition of aqueous hydrochloric acid.

-

Isolation and Purification: The mixture is warmed to room temperature, and the aqueous layer is separated. The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous sodium hydroxide, which should precipitate the crude this compound. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as acetonitrile to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

Pyridylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds[5][6]. This compound can be utilized to introduce the 5-hydroxypyridin-3-yl moiety into a wide range of organic molecules, a common scaffold in pharmaceutically active compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

Reactants:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or a mixture with water)

Procedure:

-

A reaction vessel is charged with the aryl or heteroaryl halide, this compound (typically 1.1-1.5 equivalents), the base, and the palladium catalyst system.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110°C) with stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Biological Relevance: Modulation of the Rho GTPase Signaling Pathway

While the specific biological activity of this compound is not extensively documented, boronic acids as a class have been shown to interact with and modulate key cellular signaling pathways. One such pathway is the Rho GTPase signaling cascade, which plays a pivotal role in regulating the actin cytoskeleton, cell polarity, cell migration, and gene expression[7][8][9]. The dysregulation of this pathway is frequently implicated in cancer progression and metastasis.

The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and indicates a potential point of modulation by boronic acid compounds.

Figure 1: Simplified Rho GTPase signaling pathway and potential modulation by boronic acids.

This diagram illustrates how extracellular signals activate Rho GTPases, leading to a cascade of events that regulate actin dynamics and cell migration. Boronic acid compounds may exert their biological effects by interfering with this pathway, potentially by inhibiting the activity of key signaling nodes like active Rho-GTP. This modulation can disrupt the downstream signaling events that are crucial for processes like cancer cell motility.

Conclusion

This compound is a versatile and valuable reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the emerging understanding of the biological activities of boronic acids, positions it as a key building block for future drug discovery efforts. The provided technical information serves as a foundational resource for researchers interested in harnessing the potential of this compound in their scientific endeavors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound 95% | CAS: 1208308-11-5 | AChemBlock [achemblock.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling networks of Rho GTPases in cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (5-Hydroxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (5-Hydroxypyridin-3-yl)boronic acid. Due to the limited availability of publicly accessible, experimentally derived NMR spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data obtained from reputable computational chemistry software. These predictions serve as a valuable reference for the identification and characterization of this compound.

Furthermore, this guide outlines a detailed, generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which can be specifically adapted for this compound. A logical workflow for spectroscopic analysis is also provided in the form of a Graphviz diagram to visually represent the process from sample preparation to data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that these are computationally generated values and may differ slightly from experimental results. The actual experimental values are dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | H-2 |

| ~8.20 | s | 1H | H-6 |

| ~7.60 | s | 1H | H-4 |

| ~5.50 (broad) | s | 1H | OH (hydroxyl) |

| ~4.50 (broad) | s | 2H | B(OH)₂ |

Note: The chemical shifts for the hydroxyl and boronic acid protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents, leading to broad signals or their disappearance.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C-5 |

| ~145.0 | C-2 |

| ~140.0 | C-6 |

| ~130.0 | C-4 |

| ~125.0 | C-3 |

Note: The carbon atom attached to the boron (C-3) may exhibit a broader signal or have a lower intensity due to quadrupolar relaxation of the ¹¹B nucleus.

Experimental Protocols for NMR Data Acquisition

The following is a generalized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or D₂O. The choice of solvent will affect the chemical shifts of labile protons.

-

Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Dissolution: After adding the solvent to the sample in the NMR tube, cap it securely and gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. However, residual solvent peaks can also be used for referencing.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The NMR probe should be properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C).

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by a process called shimming to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative ¹H NMR.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. The exact number will depend on the sample concentration.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for NMR spectroscopic analysis.

This guide provides foundational spectroscopic information and standardized protocols relevant to this compound. Researchers are encouraged to use this information as a starting point and to acquire experimental data for their specific samples for precise characterization.

molecular structure and formula of (5-Hydroxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (5-Hydroxypyridin-3-yl)boronic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize boronic acids as key building blocks in the synthesis of complex organic molecules. This document summarizes key data, provides a representative experimental protocol for its synthesis, and visualizes its molecular structure and a primary application in organic synthesis.

Core Molecular Information

This compound is a heterocyclic boronic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] The presence of both a hydroxyl group and a boronic acid function on the pyridine ring makes it a valuable bifunctional building block for creating diverse molecular architectures.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound. It should be noted that while spectral and some physical data are often available from commercial suppliers, detailed, experimentally determined values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1208308-11-5 | |

| Molecular Formula | C₅H₆BNO₃ | [6] |

| Molecular Weight | 138.92 g/mol | [6] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, -20°C |

Molecular Structure

The structure of this compound features a pyridine ring substituted with a hydroxyl group at the 5-position and a boronic acid group [-B(OH)₂] at the 3-position.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxypyridine-4-boronic acid | C5H6BNO3 | CID 49760509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of (5-Hydroxypyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-Hydroxypyridin-3-yl)boronic acid. Boronic acids are a critical class of compounds in organic synthesis and drug development, prized for their utility in Suzuki-Miyaura coupling and as bioisosteres of carboxylic acids. However, their stability can be a significant concern, impacting shelf-life, reaction efficiency, and the purity of final products. This document outlines the key factors influencing the stability of this compound, provides recommended storage conditions, and details experimental protocols for stability assessment.

Core Stability Considerations

The stability of boronic acids, including this compound, is primarily influenced by their susceptibility to two main degradation pathways: oxidation and hydrolysis. The presence of a hydroxyl group on the pyridine ring can also affect its electronic properties and, consequently, its stability profile.

Oxidative Degradation: The carbon-boron bond in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (in this case, pyridine-3,5-diol) and boric acid. This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures. At physiological pH, the oxidation of phenylboronic acid and its esters by reactive oxygen species can be comparable to that of thiols.[1][2]

Hydrolytic Degradation (Protodeboronation): Cleavage of the carbon-boron bond can also occur through hydrolysis, a process known as protodeboronation, to yield the corresponding arene (3-hydroxypyridine). This reaction is often catalyzed by acidic or basic conditions.

Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. This process is typically reversible in the presence of water.

The pH of the solution is a critical factor governing the stability of boronic acids. At pH values higher than their pKa, boronic acids are converted to the anionic tetrahedral boronate form, which can influence their reactivity and stability.[3]

Recommended Storage and Handling

To ensure the integrity and longevity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow down the rates of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation. |

| Light | Protect from light. | Light can promote oxidative degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and the formation of boroxines. |

| Handling | Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment. | General laboratory safety practice for handling chemical reagents. |

Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following experimental protocols, adapted from methodologies for related boronic acids, are provided.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7][8]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but protected from light.[10]

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples before analysis. Analyze all samples using a stability-indicating HPLC or UPLC-MS method to quantify the parent compound and detect any degradation products.

HPLC Method for Stability Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Instrumentation and Conditions (Example):

-

System: HPLC with UV detection.

-

Column: A C18 stationary phase is commonly used. The choice of column can influence on-column degradation.[11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be critical for separation and stability.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare solutions of the stressed and unstressed samples in a suitable diluent.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method should be validated to ensure it is stability-indicating.

¹¹B NMR Spectroscopy for Structural Analysis

¹¹B NMR spectroscopy is a powerful tool for studying the structure and transformations of boron-containing compounds.[13][14][15][16]

Objective: To monitor the conversion of the trigonal boronic acid to the tetrahedral boronate ester and to identify structural changes upon degradation.

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent if necessary).

-

pH Titration: To study the effect of pH, the pH of the solution can be adjusted using DCl or NaOD, and ¹¹B NMR spectra can be acquired at different pH values.

-

Data Acquisition: Acquire ¹¹B NMR spectra on a high-field NMR spectrometer. The chemical shift of the boron atom will indicate its coordination state (trigonal vs. tetrahedral).

-

Analysis: The appearance of new signals or changes in the chemical shifts can provide information about degradation or complex formation.

Visualizing Stability Assessment and Degradation

To better illustrate the processes involved in assessing the stability of this compound, the following diagrams are provided.

Caption: Workflow for assessing the stability of this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration during its storage, handling, and application in research and development. By understanding the primary degradation pathways—oxidation, hydrolysis, and boroxine formation—and by implementing appropriate storage conditions, the integrity of this valuable compound can be maintained. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their scientific outcomes. For critical applications, it is always recommended to perform a thorough stability analysis to establish a specific shelf-life under defined storage conditions.

References

- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. ajrconline.org [ajrconline.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. q1scientific.com [q1scientific.com]

- 11. researchgate.net [researchgate.net]

- 12. waters.com [waters.com]

- 13. mdpi.com [mdpi.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (5-Hydroxypyridin-3-yl)boronic acid: Synthesis, Applications, and Commercial Availability

(5-Hydroxypyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of a pyridine ring with the versatile reactivity of a boronic acid, make it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides an in-depth overview of its commercial availability, key chemical properties, and applications, with a focus on experimental protocols relevant to its use.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in various purities and quantities to suit their specific research needs. The hydrochloride salt of this compound is also commercially available.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity |

| AChemBlock | This compound | 1208308-11-5 | 95%[1] |

| Ambeed | This compound | 1208308-11-5 | Not specified |

| BLD Pharm | This compound hydrochloride | 1801408-19-4 | Not specified[2] |

| Fluorochem | This compound | 1208308-11-5 | Not specified |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1208308-11-5 | AChemBlock[1] |

| Molecular Formula | C5H6BNO3 | AChemBlock[1] |

| Molecular Weight | 138.92 g/mol | AChemBlock[1] |

| IUPAC Name | This compound | AChemBlock[1] |

| SMILES | OB(O)C1=CC(O)=CN=C1 | AChemBlock[1] |

| MDL Number | MFCD13189132 | AChemBlock[1] |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and other functional materials.[6][7]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) for three cycles.

-

The palladium catalyst (0.01-0.05 equivalents) and the degassed solvent are added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the inorganic salts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.

Role in Drug Discovery: Boronic Acids as Enzyme Inhibitors

Boronic acids have emerged as a significant class of compounds in drug discovery, primarily due to their ability to act as enzyme inhibitors.[8][9] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used in the treatment of multiple myeloma.[10][11]

The inhibitory activity of boronic acids stems from the ability of the boron atom to form a stable, covalent, yet reversible, tetrahedral intermediate with a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine or threonine residue.[11] This mimics the transition state of the enzyme-catalyzed reaction, thereby blocking the enzyme's activity.[9]

The pyridine moiety in this compound can participate in additional non-covalent interactions, such as hydrogen bonding and π-stacking, within the enzyme's active site, potentially enhancing binding affinity and selectivity. This makes hydroxypyridine boronic acids attractive scaffolds for the design of novel enzyme inhibitors targeting a range of diseases. While specific signaling pathways involving this compound are not yet extensively documented in publicly available literature, its structural motifs are relevant to the development of inhibitors for enzymes such as kinases, proteases, and metallo-β-lactamases.[12]

Conclusion

This compound is a commercially accessible and versatile building block for organic synthesis, particularly for the construction of complex heterocyclic molecules through the Suzuki-Miyaura cross-coupling reaction. Its structural features also make it a promising scaffold for the development of novel enzyme inhibitors in the field of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

- 1. This compound 95% | CAS: 1208308-11-5 | AChemBlock [achemblock.com]

- 2. 1801408-19-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. preprints.org [preprints.org]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Ascendancy of Pyridine Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine boronic acids have emerged as indispensable building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their unique chemical properties, combining the aromatic, electron-deficient pyridine core with the versatile boronic acid functional group, have positioned them as critical reagents for the construction of complex molecules.[3] This is particularly true in the realm of drug discovery, where the pyridine motif is a common feature in a vast array of biologically active compounds.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of pyridine boronic acids, with a focus on providing practical experimental details and quantitative data to aid researchers in their scientific endeavors.

Synthetic Methodologies: A Detailed Examination

The synthesis of pyridine boronic acids has evolved significantly, with several robust methods now available to chemists. The choice of a particular synthetic route often depends on the desired substitution pattern, the stability of the target molecule, and the scale of the reaction. The most prevalent methods include halogen-metal exchange followed by borylation and palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange and Borylation

This classical yet effective method typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a highly reactive organometallic intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to furnish the desired boronic acid or its ester.[5] The instability of some pyridine boronic acids, particularly the 2-substituted isomers, often necessitates their conversion to more stable ester forms, such as pinacol esters, for purification and storage.[1]

An "in situ quench" protocol has been developed to improve the yields and applicability of this method, especially for substrates with functional groups that are sensitive to organometallic reagents.[6] In this approach, the organometallic reagent is added to a mixture of the halopyridine and the trialkyl borate, allowing the rapid trapping of the transient organometallic intermediate.[6]

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation reaction offers a milder and often more functional-group-tolerant alternative to the halogen-metal exchange method. This palladium-catalyzed cross-coupling reaction typically employs a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert aryl or heteroaryl halides directly into their corresponding boronic esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrate.[7]

Experimental Protocols

To facilitate the practical application of these synthetic methods, detailed experimental protocols for the preparation of key pyridine boronic acid derivatives are provided below.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange[1]

This protocol describes the synthesis of 3-pyridylboronic acid from 3-bromopyridine using an in situ quench method.

Reaction Scheme:

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

Procedure:

-

To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of toluene and THF at -40 °C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes.

-

Maintain the temperature at -40 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Adjust the pH of the aqueous layer to 4 with NaOH.

-

The product, which exists as the boroxine, is isolated by filtration and can be further purified by crystallization from acetonitrile.

-

For conversion to the more stable pinacol ester, the boroxine is reacted with pinacol in toluene at reflux.

Quantitative Data: This method has been reported to provide 3-pyridylboronic acid (as the boroxine) in yields of 90-95% when the reaction is carried out at -40 °C.[1]

Caption: Workflow for the synthesis of 3-pyridylboronic acid.

Protocol 2: Synthesis of 2-Chloropyrimidine-5-boronic Acid[9]

This protocol details the synthesis of a substituted pyrimidine boronic acid, a related and equally important class of heteroaryl boronic acids.

Reaction Scheme:

Materials:

-

5-Bromo-2-chloropyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromo-2-chloropyrimidine in a mixture of THF and toluene under an argon atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with ice water and allow it to warm to room temperature.

-

Separate the aqueous layer and acidify to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data: This method has been reported to produce 2-chloropyrimidine-5-boronic acid in a yield of 73.3%.[8]

Applications in Drug Discovery and Medicinal Chemistry

Pyridine boronic acids are pivotal in the synthesis of a wide range of biologically active molecules. Their ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds, which are common motifs in many pharmaceuticals.[9][10]

Enzyme Inhibition

Many compounds synthesized using pyridine boronic acids have shown potent inhibitory activity against various enzymes implicated in disease. For instance, pyridine-containing compounds have been developed as inhibitors of kinases such as Met kinase, Vaccinia-related kinases (VRK1 and VRK2), and dual CLK/ROCK inhibitors.[11][12][13] These kinases are often key components of signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[1][14]

Table 1: Inhibitory Activity of Pyridine-Containing Compounds

| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |

| Pyrrolopyridine-pyridone | Met Kinase | 1.8 | [11] |

| Aminopyridine | VRK1 | 150 | [12] |

| Pyrazolo[4,3-f]quinoline | CLK1/2, ROCK2 | >70% inhibition at 25 nM | [13] |

Structure-Activity Relationships (SAR)

The biological activity of compounds derived from pyridine boronic acids is highly dependent on their substitution patterns. SAR studies have shown that the nature and position of substituents on both the pyridine and the coupled aryl ring can significantly impact potency and selectivity.[15][16] For example, in a series of boronic acid analogs of combretastatin A-4, replacing a phenyl ring with a pyridine ring led to a significant decrease in activity, highlighting the subtle electronic and steric effects that govern biological interactions.[3]

Applications in Materials Science

The utility of pyridine boronic acids extends beyond medicinal chemistry into the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[6][17] The electron-deficient nature of the pyridine ring makes it a valuable component in materials designed for electron transport or as hosts for phosphorescent emitters.[17]

By incorporating pyridine moieties into the backbone of organic semiconductors using Suzuki-Miyaura coupling with pyridine boronic acids, researchers can fine-tune the electronic and photophysical properties of these materials.[18] This allows for the development of OLEDs with improved efficiency, stability, and color purity.

Table 2: Performance of OLEDs with Pyridine-Containing Hole-Transporting Materials [18]

| Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| Py-Br | 17,300 | 22.4 | 9 |

| Py-MeO | - | 25.7 | - |

| Py-03 | - | 26.6 | - |

| Py-Me | - | 25.2 | - |

Physicochemical Properties

The physical and chemical properties of pyridine boronic acids are important considerations for their handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of Selected Pyridine Boronic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 3-Pyridinylboronic acid | C₅H₆BNO₂ | 122.92 | >300 | 4.22 |

| 4-Pyridinylboronic acid | C₅H₆BNO₂ | 122.92 | >300 | 3.82 |

| 4-Methylpyridine-3-boronic acid | C₆H₈BNO₂ | 136.94 | - | - |

| 2-Chloropyridine-5-boronic acid | C₅H₅BClNO₂ | 157.36 | - | - |

Conclusion

Pyridine boronic acids have firmly established themselves as a cornerstone of modern chemical synthesis. Their versatility, coupled with the increasing availability of efficient and robust synthetic methodologies, has enabled the rapid assembly of complex molecular architectures for a wide range of applications. From the development of potent enzyme inhibitors in drug discovery to the engineering of high-performance materials for organic electronics, the impact of pyridine boronic acids is undeniable. This technical guide has provided a comprehensive overview of the key aspects of pyridine boronic acid chemistry, offering practical guidance and quantitative data to empower researchers in their pursuit of scientific innovation. As our understanding of the subtle nuances of their reactivity and biological interactions continues to grow, the future of pyridine boronic acids in science and technology appears brighter than ever.

References

- 1. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. 2-CHLOROPYRIMIDINE-5-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. tandfonline.com [tandfonline.com]

- 17. CLK1/CLK2-driven signalling at the Leishmania kinetochore is captured by spatially referenced proximity phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Hydroxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. (5-Hydroxypyridin-3-yl)boronic acid is a valuable building block that introduces a functionalized pyridine ring, a common scaffold in pharmaceuticals.

The presence of both a nitrogen atom and a hydroxyl group on the pyridine ring presents unique challenges in Suzuki-Miyaura coupling. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The hydroxyl group may require specific reaction conditions or protection to avoid undesirable side reactions. These application notes provide a detailed protocol for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, drawing upon established methods for structurally similar compounds.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of analogous pyridylboronic acids and aryl halides. This data provides a strong basis for the optimization of reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides using Pd(dppf)Cl₂

| Entry | Pyridylboronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Pyridylboronic acid | 2-Amino-5-chloropyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 95 |

| 2 | (6-Methylpyridin-3-yl)boronic acid | 2-Chloro-3-(trifluoromethyl)pyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified[1] |

| 3 | 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 65 |

| 4 | 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 12 | 77 |

| 5 | 2-Hydroxypyridine | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | Dioxane | 100 | 12 | 85 |

Table 2: Alternative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

| Entry | Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Furanboronic acid | 4-Chloroanisole | XPhos Palladacycle (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 94[2] |

| 2 | Thiophene-3-boronic acid | 4-Chloro-N,N-dimethylaniline | XPhos Palladacycle (2 mol%) | K₃PO₄ | THF/H₂O | rt | 0.5 | 98[2] |

| 3 | Phenylboronic acid | 4-Amino-2-chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 18 | 92[3] |

| 4 | 2-Pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 18 | 82[4] |

| 5 | 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 18 | 74[4] |

Experimental Protocols

The following protocols are recommended for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is based on conditions successfully employed for the coupling of other functionalized pyridylboronic acids and hydroxypyridines.[5][6][7]

Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-10 mol%)

-

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), Pd(dppf)Cl₂ (3-10 mol%), and the base (Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the halide is typically 0.1-0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can range from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-hydroxypyridine.

Protocol 2: Alternative Procedure using a Buchwald Ligand and Precatalyst

For challenging substrates or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand and a palladium precatalyst is recommended.[3][8][9]

Materials:

-

This compound (1.5 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

XPhos Palladacycle (e.g., G2 or G3) (1-3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane or Tetrahydrofuran (THF) (anhydrous)

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Palladacycle (1-3 mol%), and K₃PO₄ (2.0-3.0 equiv) to a dry reaction vessel.

-

Add anhydrous dioxane or THF and a minimal amount of degassed water (e.g., a 10:1 to 20:1 organic solvent to water ratio).

-

Seal the vessel and heat the reaction mixture to the desired temperature (room temperature to 100 °C) with stirring. The use of microwave irradiation can significantly reduce reaction times.[9]

-

Monitor the reaction for completion as described in Protocol 1.

-

Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nasc.ac.in [nasc.ac.in]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (5-Hydroxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (5-Hydroxypyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions, a critical transformation in the synthesis of novel chemical entities for drug discovery and development. The protocols and data presented herein are curated from established methodologies for analogous pyridine-containing boronic acids and serve as a robust foundation for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[1] this compound is a valuable building block, enabling the introduction of a 5-hydroxypyridine motif into a variety of molecular scaffolds. This moiety is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

However, the cross-coupling of pyridine-containing boronic acids, particularly those with a hydroxyl group, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Additionally, the hydroxyl group can influence the electronic properties of the boronic acid and may require specific reaction conditions for optimal reactivity. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data from Suzuki-Miyaura cross-coupling reactions of various pyridylboronic acids with aryl halides. This data provides a valuable starting point for the optimization of reactions involving this compound.

| Entry | Pyridylboronic Acid | Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 | [3] |

| 2 | 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (5) | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | ~65 | [3] |

| 3 | 3-Thiopheneboronic acid | 5-Chloro-2-thiophenecarbaldehyde | Pd(OAc)₂ (0.25) | 1 | K₃PO₄ | Toluene | 100 | 12 | 71 | [4] |

| 4 | N-Methyl-5-indole boronic acid | 3-Chloropyridine | Pd(OAc)₂ (2) | 1 | K₃PO₄ | Toluene | 100 | 12 | 77 | [4] |

| 5 | Phenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | H₂O/DMF (3.5:3) | 60 | 12 | 89 | [5] |

| 6 | Phenylboronic acid | p-Bromotoluene | PdCl₂(L@β-CD) (0.01) | L@β-CD | K₃PO₄·7H₂O | H₂O | 90 | 4 | 95 | [6] |

| 7 | Phenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ (0.25) | 4m | K₃PO₄ | Toluene | 100 | 12 | 92 | [7] |

Note: Ligand 1 is a biaryl monophosphine ligand. Ligand 4m is a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand. L@β-CD is a cyclodextrin-based ligand. This table demonstrates the variability in reaction conditions and the importance of optimizing each parameter for a specific substrate combination.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is a good starting point for a wide range of aryl bromides and iodides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Dimethylformamide (DMF) and water (10:1 mixture), degassed

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₂Cl₂ (3 mol%).

-

Add the degassed DMF/water mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 15-60 minutes.

-

Workup and Purification: Follow the procedures outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reaction Yield

Caption: Key factors influencing the yield of Suzuki-Miyaura cross-coupling reactions.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bioactive Molecules Using (5-Hydroxypyridin-3-yl)boronic Acid: Application in the Development of p38 MAP Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules, specifically focusing on the utilization of (5-Hydroxypyridin-3-yl)boronic acid in the creation of potent p38 MAP kinase inhibitors. The methodologies described herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable building block in drug discovery, offering a unique combination of a pyridine scaffold with a reactive boronic acid moiety. This reagent is particularly useful for introducing a hydroxypyridinyl group into target molecules, a common feature in a variety of bioactive compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding sites, while the hydroxyl group can form additional hydrogen bonds, enhancing binding affinity and selectivity.

This application note will focus on the synthesis of a pyridol-pyrimidine class of p38 MAP kinase inhibitors, which have shown high specificity for their target.[1] p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis.[2]

Application: Synthesis of a p38 MAP Kinase Inhibitor

A prime example of the application of this compound is in the synthesis of 4-(5-hydroxypyridin-3-yl)-N-substituted-pyrimidin-2-amine derivatives, a class of potent and selective p38 MAP kinase inhibitors. The key step in this synthesis is a Suzuki-Miyaura coupling reaction between this compound and a suitably substituted 4-chloropyrimidine.

Experimental Workflow

The overall synthetic strategy involves the preparation of a 4-chloro-N-aryl-pyrimidin-2-amine intermediate followed by the palladium-catalyzed cross-coupling with this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a 4-(5-hydroxypyridin-3-yl)-N-aryl-pyrimidin-2-amine derivative.

Materials:

-

4-chloro-N-aryl-pyrimidin-2-amine (1.0 eq)

-

This compound (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.12 eq) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) (3.0 eq) or Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane or Dimethylformamide (DMF), anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-N-aryl-pyrimidin-2-amine (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst (and ligand if necessary).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Degas the reaction mixture by bubbling with argon for 10-15 minutes.

-

Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-hydroxypyridin-3-yl)-N-aryl-pyrimidin-2-amine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of a p38 MAP kinase inhibitor derived from this compound.

| Compound ID | Aryl Substituent (R) | Yield (%) | p38α IC50 (nM) |

| 1 | 4-Fluorophenyl | 75 | 15 |

| 2 | 2,4-Difluorophenyl | 68 | 8 |

| 3 | 4-Methylphenyl | 81 | 25 |

| 4 | 3-Methoxyphenyl | 72 | 32 |

Signaling Pathway

The synthesized compounds are designed to inhibit the p38 MAP kinase signaling pathway, which plays a crucial role in the inflammatory response.

Conclusion

This compound is a key reagent for the synthesis of potent and selective p38 MAP kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating the hydroxypyridinyl moiety into complex molecules. The detailed protocols and data presented here serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics targeting inflammatory diseases.

References

(5-Hydroxypyridin-3-yl)boronic Acid: A Versatile Building Block for Novel p38 MAP Kinase Inhibitors in Drug Discovery

(5-Hydroxypyridin-3-yl)boronic acid is emerging as a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This application note details the utility of this building block in synthesizing novel drug candidates, provides protocols for their synthesis via Suzuki-Miyaura coupling, and presents relevant pharmacological data for analogous compounds, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, p38 MAP kinase has become a significant therapeutic target for the development of novel anti-inflammatory agents.

Boronic acids are versatile reagents in organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In drug discovery, the incorporation of a pyridinyl moiety can enhance solubility, introduce hydrogen bonding interactions, and improve the overall pharmacological profile of a compound. This compound, with its combination of a pyridinyl ring, a hydroxyl group, and a boronic acid functional group, offers a unique trifecta of features for designing novel p38 MAP kinase inhibitors. The pyridinyl nitrogen can act as a hydrogen bond acceptor, a crucial interaction observed in many p38 inhibitors, while the hydroxyl group provides an additional point for interaction or further functionalization.

Application in the Synthesis of p38 MAP Kinase Inhibitors

This compound is an ideal building block for the synthesis of N,N'-diaryl urea derivatives, a well-established class of p38 MAP kinase inhibitors. The prominent inhibitor BIRB 796 (Doramapimod) exemplifies this scaffold, featuring a pyrazole core linked to two aryl groups via a urea bridge. The pyridinyl moiety from this compound can be readily incorporated into such structures through Suzuki-Miyaura coupling, replacing one of the aryl groups to potentially enhance potency and selectivity.

Quantitative Data of Representative p38 MAP Kinase Inhibitors

While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the inhibitory activities of analogous compounds, such as the clinical candidate BIRB 796 and other pyridinyl-containing inhibitors, provide a strong rationale for its use.

| Compound Name (Analogues) | Target | IC50 (nM) | Assay Conditions |

| BIRB 796 (Doramapimod) | p38α | 38 | Cell-free |

| BIRB 796 (Doramapimod) | p38β | 65 | Cell-free |

| BIRB 796 (Doramapimod) | p38γ | 200 | Cell-free |

| BIRB 796 (Doramapimod) | p38δ | 520 | Cell-free |

| Pyridinylimidazole Analogue | p38α | 160 | JNK3 inhibition assay (for selectivity) |

This table summarizes data for analogous compounds to illustrate the potential efficacy of inhibitors derived from this compound.

Experimental Protocols

The following protocols describe the general methodologies for the synthesis of p38 MAP kinase inhibitors using this compound as a key building block.

Protocol 1: Synthesis of a Pyridinyl-Substituted Pyrazole Intermediate via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable halogenated pyrazole derivative.

Materials:

-

This compound

-

Halogenated pyrazole derivative (e.g., 4-bromo-1-methyl-1H-pyrazole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add the halogenated pyrazole derivative (1.0 eq), this compound (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-substituted pyrazole intermediate.

Protocol 2: Formation of the N,N'-Diaryl Urea

This protocol describes the subsequent formation of the urea linkage to complete the synthesis of the target p38 MAP kinase inhibitor.

Materials:

-

Pyridinyl-substituted pyrazole amine (from Protocol 1, after conversion of a suitable functional group to an amine if necessary)

-

Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

-

Dissolve the pyridinyl-substituted pyrazole amine (1.0 eq) in anhydrous THF or DCM in a flame-dried round-bottom flask under an inert atmosphere.

-